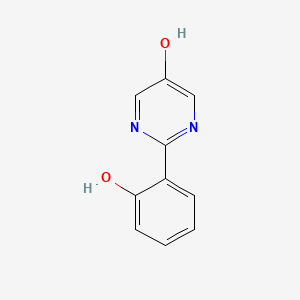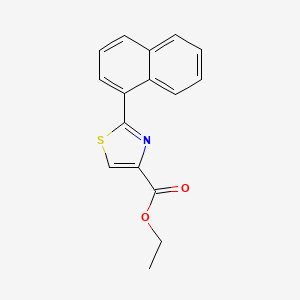![molecular formula C8H3F3N2O2 B13665590 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13665590.png)
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that contains both pyrrole and pyridine rings fused together The trifluoromethyl group attached to the pyrrole ring significantly influences the compound’s chemical properties, making it an interesting subject for various scientific studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, followed by cyclization to form the desired product . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound’s quality.
化学反応の分析
Types of Reactions
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of the pyrrolo[2,3-b]pyridine core.
1,3-Dimethyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Contains a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group.
Uniqueness
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to its fused pyrrole and pyridine rings, which confer distinct chemical properties and reactivity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C8H3F3N2O2 |
|---|---|
分子量 |
216.12 g/mol |
IUPAC名 |
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)4-2-1-3-5(14)7(15)13-6(3)12-4/h1-2H,(H,12,13,14,15) |
InChIキー |
UBEXHEHYIWWMSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1C(=O)C(=O)N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13665508.png)

![2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13665518.png)
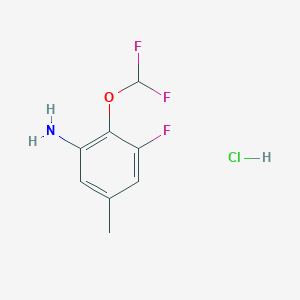
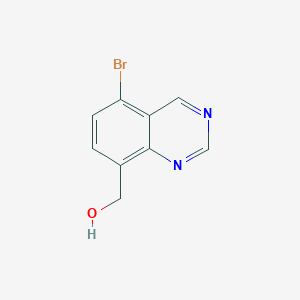

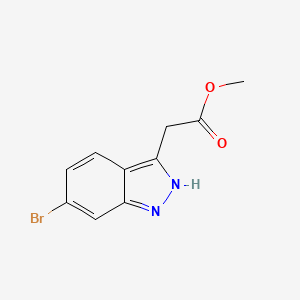
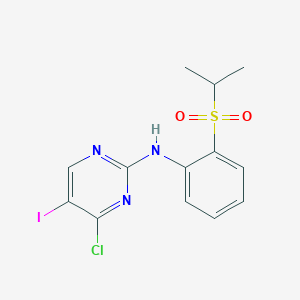

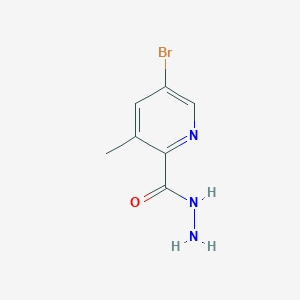
![5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13665574.png)

